molecular formula C11H8Cl2N2O2S B2492546 2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 1176120-71-0

2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B2492546
CAS No.: 1176120-71-0
M. Wt: 303.16
InChI Key: XKMQWSCEOOTUFS-UHFFFAOYSA-N
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Description

2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the reaction of 2,5-dichloroaniline with thioamide derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid is unique due to its specific combination of a dichlorophenyl group and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[2-(2,5-dichloroanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c12-6-1-2-8(13)9(3-6)15-11-14-7(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMQWSCEOOTUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC2=NC(=CS2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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